molecular formula C8H17N3O2 B044067 N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide CAS No. 116818-76-9

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide

Cat. No. B044067
M. Wt: 187.24 g/mol
InChI Key: OPWWESRJWHOPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide, also known as HEPES, is a zwitterionic organic compound that is commonly used as a buffering agent in biological and biochemical research. HEPES is a highly soluble, non-toxic, and stable compound that can maintain the pH of a solution in a narrow range, making it an ideal choice for a wide range of applications.

Mechanism Of Action

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide acts as a buffer by accepting or donating protons in a solution, thereby maintaining a stable pH range. The pKa of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is 7.55, which means that it is effective at buffering solutions in the pH range of 6.8 to 8.2. N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is also a zwitterionic compound, meaning that it has both positive and negative charges, which allows it to maintain its stability in a variety of solutions.

Biochemical And Physiological Effects

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal choice for use in biological and biochemical research. It does not interfere with enzyme activity, protein stability, or cell growth, and it is non-toxic to cells at the concentrations typically used in research applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide as a buffering agent is its ability to maintain a stable pH range in a solution. Additionally, it is highly soluble, non-toxic, and stable, making it an ideal choice for use in a wide range of applications. However, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, such as its inability to buffer solutions at pH values outside of its effective range (6.8 to 8.2) and its relatively high cost compared to other buffering agents.

Future Directions

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been widely used in scientific research for many years, but there is still much to be learned about its properties and potential applications. Some possible future directions for research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide include:
1. Investigating the effects of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide on different cell types and tissues to better understand its potential applications in medical research.
2. Developing new methods for synthesizing N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide that are more cost-effective and environmentally friendly.
3. Exploring the use of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide in the development of new diagnostic tools, such as biosensors and immunoassays.
4. Studying the interaction of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide with other compounds and its potential effects on biological systems.
Conclusion
N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a highly versatile and widely used buffering agent in scientific research. Its ability to maintain a stable pH range in a solution makes it an ideal choice for a wide range of applications, from cell culture to protein purification. While N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has some limitations, its many advantages make it an essential tool for researchers in a variety of fields. Further research on N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is needed to fully understand its potential applications and properties.

Synthesis Methods

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylpiperazine with chloroacetic acid, followed by the addition of sodium hydroxide to form the final product. The synthesis of N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is a straightforward process that can be carried out using simple laboratory equipment, making it a cost-effective option for researchers.

Scientific Research Applications

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide is widely used in a variety of scientific research applications, including cell culture, protein purification, and enzyme assays. Its ability to maintain a stable pH range in a solution makes it an ideal buffering agent for these applications. Additionally, N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide has been used in the development of various diagnostic tools, such as biosensors and immunoassays.

properties

CAS RN

116818-76-9

Product Name

N-(2-Hydroxyethyl)-4-methylpiperazine-1-carboxamide

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C8H17N3O2/c1-10-3-5-11(6-4-10)8(13)9-2-7-12/h12H,2-7H2,1H3,(H,9,13)

InChI Key

OPWWESRJWHOPFK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)NCCO

Canonical SMILES

CN1CCN(CC1)C(=O)NCCO

Origin of Product

United States

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